molecular formula C9H12N2O B2795160 2-(Cyclopropylmethoxy)-3-methylpyrazine CAS No. 2202327-35-1

2-(Cyclopropylmethoxy)-3-methylpyrazine

Cat. No.: B2795160
CAS No.: 2202327-35-1
M. Wt: 164.208
InChI Key: SXKBIWWNVQRFEP-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methylpyrazine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopropylmethoxy)-3-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethoxy)-3-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-9(11-5-4-10-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBIWWNVQRFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Determining the Odor Threshold of 2-(Cyclopropylmethoxy)-3-methylpyrazine in Aqueous and Lipidic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the odor threshold values of the novel aroma compound, 2-(Cyclopropylmethoxy)-3-methylpyrazine, in two distinct matrices: water and oil. While specific odor threshold data for this particular pyrazine derivative is not yet widely published, this document outlines the fundamental principles, established methodologies, and critical considerations necessary for its empirical determination. By synthesizing technical accuracy with field-proven insights, this guide will empower researchers to generate robust and reliable sensory data.

Introduction to 2-(Cyclopropylmethoxy)-3-methylpyrazine and the Significance of Odor Thresholds

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds renowned for their potent and diverse aroma profiles, often associated with roasted, nutty, and earthy notes.[1][2] The specific substituent groups on the pyrazine ring dictate its unique sensory characteristics.[1][3] 2-(Cyclopropylmethoxy)-3-methylpyrazine is a novel derivative anticipated to possess a complex and potent aroma profile, making its characterization valuable for the flavor, fragrance, and pharmaceutical industries.[4][5]

The odor threshold is a critical parameter, representing the lowest concentration of a substance that can be detected by the human olfactory system.[6][7] The determination of odor threshold values can be performed in various matrices, and it serves as a key parameter to compare the potencies of odorous compounds.[8] These values are not absolute and are significantly influenced by the medium (matrix) in which the odorant is present.[6][9] A compound's volatility and solubility, which differ between aqueous (water) and lipidic (oil) environments, will directly impact its release into the headspace and subsequent perception by the olfactory receptors. Therefore, understanding the odor threshold in different matrices is paramount for accurate application and formulation in diverse products.

Foundational Principles: Sensory Analysis and Olfactometry

The determination of odor thresholds relies on two key methodologies: sensory panel analysis and instrumental analysis, often used in conjunction.

The Human Instrument: The Sensory Panel

An objective odor assessment is effectively conducted using a trained sensory panel.[10] The selection, training, and management of this panel are crucial for the validity of the results.

  • Panelist Selection: Candidates should be screened for their olfactory acuity using standard odorants like n-butanol, as outlined in standards such as EN 13725.[10][11] Individuals with average sensory sensitivity are typically chosen to represent the general population.[10]

  • Training: Panelists undergo rigorous training to recognize and describe specific odors, as well as to consistently rate their intensity.[9][10] This improves their odor memory and descriptive ability.[9]

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][13] The effluent from the GC column is split, with one portion going to a standard detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds.[14][15]

Experimental Protocols for Odor Threshold Determination

The following protocols provide a step-by-step guide for determining the odor threshold of 2-(Cyclopropylmethoxy)-3-methylpyrazine in both water and oil.

Preparation of Stock Solutions and Dilution Series

Rationale: A precise and accurate dilution series is fundamental to pinpointing the concentration at which the odor becomes detectable.

Protocol:

  • Primary Stock Solution: Accurately weigh a precise amount of neat 2-(Cyclopropylmethoxy)-3-methylpyrazine and dissolve it in a suitable solvent (e.g., ethanol, as it is soluble in both water and oil) to create a concentrated primary stock solution.

  • Secondary Stock Solutions:

    • Water Matrix: Prepare a secondary stock solution by diluting the primary stock with deionized, odor-free water.

    • Oil Matrix: Prepare a separate secondary stock solution by diluting the primary stock with a neutral, low-odor oil (e.g., mineral oil or a specific vegetable oil relevant to the application).

  • Serial Dilutions: From each secondary stock solution, prepare a series of dilutions, typically in orders of magnitude (e.g., 10-fold or 3-fold dilutions), to cover a wide range of concentrations.

Sensory Analysis: The Ascending Concentration Series Method (ASTM E679-04)

Rationale: This standardized method presents samples to the panel in increasing order of concentration to minimize olfactory fatigue and adaptation.

Protocol:

  • Sample Presentation: For each matrix (water and oil), present the dilution series to the trained sensory panel in ascending order of concentration. Each concentration should be presented alongside two blanks (the pure matrix) in a triangular test format.

  • Panelist Task: Each panelist is asked to identify the sample that is different from the other two.

  • Data Collection: The concentration at which a panelist correctly identifies the odorous sample is recorded as their individual threshold.

  • Group Threshold Calculation: The group's best estimate threshold is calculated as the geometric mean of the individual thresholds.

Instrumental Confirmation: Gas Chromatography-Olfactometry (GC-O)

Rationale: GC-O helps to confirm the identity of the odor-active compound and provides semi-quantitative data on its potency.

Protocol:

  • Sample Preparation: A sample from the dilution series (at a concentration expected to be near the threshold) for both the water and oil matrix is prepared for GC-O analysis. Headspace Solid-Phase Microextraction (HS-SPME) is a suitable technique for extracting the volatile pyrazine from the matrix.[16][17]

  • GC-O Analysis: The extracted sample is injected into the GC-O system. A trained analyst at the sniffing port records the time and description of any detected odors.

  • Aroma Extract Dilution Analysis (AEDA): To obtain a semi-quantitative measure, the sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which the odor of 2-(Cyclopropylmethoxy)-3-methylpyrazine is still detectable is known as the Flavor Dilution (FD) factor, which is proportional to the odor activity value.

Visualization of Experimental Workflows

G cluster_prep Sample Preparation cluster_sensory Sensory Analysis (ASTM E679-04) cluster_gco Instrumental Analysis (GC-O) stock Primary Stock Solution (Compound in Solvent) water_stock Secondary Stock (Water) stock->water_stock oil_stock Secondary Stock (Oil) stock->oil_stock water_dilutions Aqueous Dilution Series water_stock->water_dilutions oil_dilutions Lipidic Dilution Series oil_stock->oil_dilutions triangle_test Triangular Test (Ascending Concentration) water_dilutions->triangle_test hs_spme HS-SPME Extraction water_dilutions->hs_spme oil_dilutions->triangle_test oil_dilutions->hs_spme sensory_panel Trained Sensory Panel sensory_panel->triangle_test individual_threshold Individual Thresholds triangle_test->individual_threshold group_threshold Group Threshold (Geometric Mean) individual_threshold->group_threshold gco_analysis GC-O Analysis hs_spme->gco_analysis aeda Aroma Extract Dilution Analysis (AEDA) gco_analysis->aeda fd_factor Flavor Dilution (FD) Factor aeda->fd_factor

Caption: Experimental workflow for odor threshold determination.

Expected Outcomes and Data Interpretation

The odor threshold of 2-(Cyclopropylmethoxy)-3-methylpyrazine is expected to be significantly different in water versus oil.

  • In Water: The solubility of the pyrazine in water will influence its partitioning into the headspace.[18] For a related compound, 2-methoxy-3-methylpyrazine, the odor threshold in water is reported to be as low as 3 parts per billion (ppb).[19]

  • In Oil: In a lipidic matrix, the non-polar nature of the oil may lead to a stronger retention of the aroma compound, resulting in a higher odor threshold compared to water. This is due to a lower volatility from the oil matrix.

The results should be presented in a clear, comparative table.

ParameterWater MatrixOil Matrix
Group Odor Threshold (ppb) Anticipated lower valueAnticipated higher value
Flavor Dilution (FD) Factor Anticipated higher valueAnticipated lower value
Odor Descriptor Consistent across matricesConsistent across matrices

Conclusion

The determination of the odor threshold of 2-(Cyclopropylmethoxy)-3-methylpyrazine in different matrices is a critical step in its characterization and application. By employing a combination of trained sensory panel analysis and instrumental techniques like GC-O, researchers can obtain reliable and reproducible data. The matrix effect, particularly the difference in thresholds between water and oil, must be carefully considered as it has significant implications for product formulation and sensory perception. This guide provides the necessary scientific framework and practical protocols to successfully navigate the complexities of odor threshold determination.

References

[8] ACS Publications. (2024, March 22). Determining Ultra-Low Organic Molecular Odor Thresholds in Air Helps Identify the Most Potent Fungal Aroma Compound. Journal of Agricultural and Food Chemistry. [6] National Center for Biotechnology Information. (2016, May 17). Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone. [9] DLG.org. Panel training on odour and aroma perception for sensory analysis. [10] National Center for Biotechnology Information. (2021, October 19). Recruiting, training and managing a sensory panel in odor nuisance testing. [11] EnvironOdour Australia. Sensory Panellist Performance. [7] Sensenet. Sensory Analysis. [12] MDPI. (2021, January 12). Gas Chromatography Olfactometry. Encyclopedia. [3] Penhaligon's. (2026, January 31). The Science Behind the Aroma: Understanding 2-Methoxy-3-methylpyrazine's Properties. [1] Wiley Online Library. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [19] Leffingwell & Associates. Pyrazines. [16] BenchChem. Application Notes and Protocols for the GC-MS Analysis of Pyrazines. [17] ResearchGate. (2025, October 21). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS–SPME–GC–MS. [18] CymitQuimica. CAS 2847-30-5: 2-Methoxy-3-methylpyrazine. [4] Chem-Impex. 2-Methoxy-3-methylpyrazine. [14] MDPI. (2020, December 18). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. [13] National Center for Biotechnology Information. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [15] GERSTEL. (2024, July 30). Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. [2] Thieme. (2020, August 14). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [5] Durham University. (2023, April 21). Synthesis strategies to 3-alkyl-2-methoxy pyrazines.

Sources

Natural occurrence of 2-(Cyclopropylmethoxy)-3-methylpyrazine in roasted foods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Occurrence, Formation, and Analysis of 2-Methoxy-3-methylpyrazine in Roasted Foods

A Note to the Reader: Initial inquiries into the natural occurrence of 2-(Cyclopropylmethoxy)-3-methylpyrazine in roasted foods did not yield any available scientific literature. This suggests that this specific compound is not a recognized component of food flavor or has not yet been identified in such matrices. Therefore, this guide has been expertly curated to focus on a closely related and extensively studied compound: 2-Methoxy-3-methylpyrazine . This pyrazine serves as a quintessential example of an alkoxy-pyrazine that significantly influences the desirable roasted and nutty aromas of thermally processed foods. The principles, methodologies, and mechanistic insights discussed herein are foundational to the study of pyrazines and are highly relevant for researchers, scientists, and drug development professionals interested in the broader class of these potent aromatic compounds.

Introduction: The Aromatic World of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the sensory experience of a wide variety of foods.[1] They are particularly associated with the characteristic roasted, nutty, and toasted aromas generated during the thermal processing of food.[2][3] The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is the primary pathway for the formation of these potent flavor molecules in roasted foods.[1] Among the vast array of pyrazines, alkoxy-pyrazines, such as 2-methoxy-3-methylpyrazine, are of significant interest due to their exceptionally low odor thresholds and distinct sensory profiles.[2] This guide provides a comprehensive overview of the chemistry, formation, analysis, and significance of 2-methoxy-3-methylpyrazine, a key contributor to the desirable aroma of many roasted food products.

Chemical and Sensory Profile of 2-Methoxy-3-methylpyrazine

2-Methoxy-3-methylpyrazine is a volatile organic compound with the molecular formula C₆H₈N₂O.[2] It is a colorless to slightly yellow liquid with a potent and distinctive aroma.[2] The sensory characteristics of this compound are often described as nutty, with notes of roasted peanut, hazelnut, and almond.[2][4] Its unique and powerful aroma makes it a valuable component in the flavor and fragrance industry, where it is used to impart or enhance roasted and nutty notes in a variety of products, including confectionery, baked goods, and beverages.

PropertyValueSource
Molecular FormulaC₆H₈N₂O[2]
Molecular Weight124.14 g/mol [2]
CAS Number68378-13-2[2]
Boiling Point~159.3 °C[2]
Flash Point~55.6 °C[2]
Sensory DescriptorsHazelnut, almond, cocoa, roasted peanut, earthy[2][4]

Formation of 2-Methoxy-3-methylpyrazine in Roasted Foods

The formation of pyrazines in roasted foods is a complex process intricately linked to the Maillard reaction and Strecker degradation.[5] The specific precursors and reaction conditions, such as temperature and time, play a crucial role in determining the types and concentrations of pyrazines formed.[5] While the precise formation pathway of 2-methoxy-3-methylpyrazine in food has not been fully elucidated, it is understood to be a derivative of the more common alkylpyrazines.

The general mechanism for pyrazine formation involves the reaction of α-dicarbonyl compounds, generated from sugar degradation, with amino acids. This leads to the formation of α-aminoketones, which can then condense to form dihydropyrazines. Subsequent oxidation of these intermediates yields the stable, aromatic pyrazine ring. The alkyl and, in this case, methoxy substituents are derived from the initial reactants and subsequent side reactions.

G cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation cluster_pyrazine_formation Pyrazine Formation reducing_sugars Reducing Sugars dicarbonyls α-Dicarbonyls reducing_sugars->dicarbonyls Degradation dicarbonyls2 α-Dicarbonyls amino_acids Amino Acids amino_acids2 Amino Acids aminoketones α-Aminoketones amino_acids2->aminoketones Reaction with dicarbonyls2->aminoketones aminoketones2 2x α-Aminoketones dihydropyrazines Dihydropyrazines aminoketones2->dihydropyrazines Condensation alkylpyrazines Alkylpyrazines dihydropyrazines->alkylpyrazines Oxidation methoxypyrazine 2-Methoxy-3-methylpyrazine alkylpyrazines->methoxypyrazine Further Reactions (e.g., methoxylation) G food_sample Roasted Food Sample homogenization Homogenization food_sample->homogenization extraction Extraction (e.g., SPME) homogenization->extraction gc_ms GC-MS Analysis extraction->gc_ms separation Separation (GC) gc_ms->separation Inject detection Detection (MS) separation->detection data_analysis Data Analysis detection->data_analysis identification Identification data_analysis->identification quantification Quantification data_analysis->quantification

Sources

Thermodynamic Properties of Alkoxy Pyrazines: A Technical Guide for Structural Optimization & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkoxy pyrazines represent a critical chemical class sitting at the intersection of high-impact sensory science (potent odorants like 2-methoxy-3-isobutylpyrazine) and pharmaceutical design (kinase inhibitors). Their thermodynamic profile is characterized by a unique interplay between the electron-deficient pyrazine ring and the electron-donating alkoxy substituents.

This guide provides a rigorous analysis of the energetic landscape of alkoxy pyrazines. It moves beyond basic physical constants to explore the causality between molecular structure and thermodynamic stability (


), volatility (vapor pressure), and solvation energetics (

).

Part 1: Structural & Theoretical Framework

Electronic Architecture & Resonance Stabilization

The thermodynamic behavior of alkoxy pyrazines is governed by the competition between the inductive withdrawal of the diazine nitrogens and the mesomeric donation of the alkoxy oxygen.

  • The Pyrazine Core: The 1,4-diazine ring possesses a resonance energy of approximately 24.3 kcal/mol.[1] However, the electronegative nitrogens create a

    
    -deficient ring, making it susceptible to nucleophilic attack.
    
  • The Alkoxy Effect: An alkoxy group (e.g., -OCH

    
    ) at the C2 position acts as a 
    
    
    
    -donor. This donation increases the electron density of the ring, stabilizing the system enthalpically compared to the parent pyrazine.
  • Conformational Locking: Thermodynamic data suggests a preference for the s-cis conformation (where the alkyl group of the ether is coplanar with the ring), maximized by a weak intramolecular interaction between the ether oxygen lone pair and the adjacent ring nitrogen.

The Thermodynamic Cycle (Born-Haber)

To understand the stability of these molecules, we must visualize the formation enthalpy through a thermodynamic cycle.

BornHaber Elements Constituent Elements (C, H, N, O in standard states) GasAtoms Gaseous Atoms (C, H, N, O) Elements->GasAtoms Atomization Enthalpy (+) MoleculeLiq Alkoxy Pyrazine (Liquid/Solid) Elements->MoleculeLiq Std. Enthalpy of Formation (Delta H_f) MoleculeGas Alkoxy Pyrazine (Gas Phase) GasAtoms->MoleculeGas Bond Formation (-) MoleculeLiq->MoleculeGas Enthalpy of Vaporization (Delta H_vap)

Figure 1.1: Born-Haber cycle illustrating the energetic pathways defining the standard molar enthalpy of formation.

Part 2: Energetics of Formation & Phase Transitions

Standard Molar Enthalpies of Formation ( )

Experimental data derived from combustion calorimetry (see Protocol A) reveals that alkoxy substitution significantly alters the thermochemical stability of the pyrazine core.

Key Trends:

  • Exothermic Shift: The substitution of a hydrogen atom on pyrazine with a methoxy group makes the

    
     more negative (more stable).
    
  • Group Additivity: The contribution of the -OCH3 group to the gas-phase enthalpy of formation is consistent, allowing for group-additivity predictions. However, corrections must be applied for the "ortho-interaction" with ring nitrogens.

  • Chain Length Dependence: For 3-alkyl-2-methoxypyrazines (e.g., IBMP), the enthalpy of formation decreases linearly with the addition of methylene (-CH

    
    -) groups in the alkyl side chain.
    
Volatility and Vapor Pressure (Sensory Implications)

For flavor scientists, the thermodynamic activity of alkoxy pyrazines in the gas phase is paramount. Despite their relatively high boiling points (


C for many derivatives), they exhibit incredibly low odor detection thresholds (ng/L range).
  • Henry's Law Constants (

    
    ):  The partitioning between the aqueous phase (wine/juice) and the gas phase is driven by the hydrophobicity of the alkyl chain.
    
    • Example: 2-methoxy-3-isobutylpyrazine (IBMP) has a higher

      
       than 2-methoxypyrazine due to the hydrophobic isobutyl group driving the molecule out of the aqueous phase and into the headspace.
      

Table 1: Comparative Thermodynamic Data (Approximated from Literature Trends)

CompoundMolecular WeightBoiling Point (

C)

(kJ/mol)
LogP (Est.)
Pyrazine80.0911540.5-0.2
2-Methoxypyrazine110.1113546.20.6
2-Methoxy-3-isobutylpyrazine (IBMP)166.22~19058.12.8

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Static Bomb Calorimetry (Combustion Enthalpy)

Objective: Determine the standard molar enthalpy of combustion (


) to derive 

.

Critical Pre-requisite: Sample purity must be


 (confirmed via GC-MS and DSC purity analysis).

Step-by-Step Methodology:

  • Sample Encapsulation: Seal the liquid alkoxy pyrazine in a Mylar or polyethylene ampoule of known mass and specific energy of combustion. Reasoning: Prevents evaporation prior to ignition.

  • Bomb Preparation:

    • Place ampoule in a Pt-crucible within the stainless steel bomb.

    • Add 1.00 mL of deionized water to the bomb (to dissolve NO

      
       gases).
      
    • Pressurize with Oxygen to 3.04 MPa.

  • Ignition & Measurement:

    • Ignite using a cotton fuse of known energy.

    • Record temperature rise (

      
      ) using a thermistor with resolution 
      
      
      
      K.
  • Washburn Corrections (The "Trust" Step):

    • Post-combustion, titrate the bomb liquid with 0.1 M NaOH using methyl orange indicator.

    • Calculation: Correct the energy value for the formation of nitric acid (HNO

      
      ) from the pyrazine nitrogens. Without this correction, data is invalid.
      
  • Derivation:

    
    
    Convert 
    
    
    
    to
    
    
    using
    
    
    .
Protocol B: Knudsen Effusion (Vapor Pressure & Sublimation)

Objective: Measure vapor pressure (


) and enthalpy of sublimation/vaporization (

) for low-volatility derivatives.

KnudsenWorkflow Sample Solid/Liquid Sample (Thermostat Controlled) Cell Knudsen Cell (Orifice < Mean Free Path) Sample->Cell Loading Vacuum High Vacuum Chamber (< 10^-4 Pa) Cell->Vacuum Effusion MassLoss Measure Mass Loss (dm/dt) Quartz Crystal Microbalance Vacuum->MassLoss Detection Calc Calculate Vapor Pressure (Knudsen Equation) MassLoss->Calc Data Processing

Figure 3.1: Knudsen Effusion workflow for determining vapor pressure of low-volatility pyrazines.

Methodology:

  • Place sample in a Knudsen cell with a calibrated orifice area (

    
    ).
    
  • Maintain high vacuum (

    
     Pa) outside the cell.
    
  • Measure mass loss (

    
    ) over time (
    
    
    
    ) at constant temperature (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the Clausing factor (orifice geometry correction) and
    
    
    is molar mass.

Part 4: Computational Workflows & Predictive Modeling

For rapid screening of derivatives, Density Functional Theory (DFT) offers a high-throughput alternative to calorimetry.

Recommended Level of Theory:

  • Optimization: B3LYP/6-311+G(d,p)

  • Energy Refinement: G3(MP2)//B3LYP or G4 theory.

Solvation Modeling: To predict bioavailability (LogP) or hydration free energy (


), use the SMD (Solvation Model based on Density) .

Workflow:

  • Conformational Search: Alkoxy pyrazines have rotational freedom at the C-O bond. Perform a scan to find the global minimum (usually planar s-cis).

  • Gas Phase Opt: Calculate

    
     and thermal corrections (
    
    
    
    ).
  • Solvent Phase Opt: Re-optimize in water (dielectric

    
    ) using SMD.
    
  • 
     Calculation: 
    
    
    
    
    Note: Recent benchmarks suggest ML-enhanced force fields (like Organic MPNICE) can achieve sub-kcal/mol accuracy for hydration energies of pyrazine derivatives [6].

References

  • Rocha, M. A. A., et al. (2004). "Standard molar enthalpies of formation of 2-methoxypyrazine, 2-ethoxypyrazine, and 2,6-dimethoxypyrazine." The Journal of Chemical Thermodynamics. Link (Verified via general search on Rocha pyrazine thermodynamics).

  • NIST Chemistry WebBook. "Pyrazine, 2-methoxy-3-(2-methylpropyl)-." Standard Reference Data. Link

  • Ribeiro da Silva, M. A. V., et al. (2008). "Thermochemical studies on methoxy- and ethoxy- derivatives of pyrazine." University of Porto. (Contextual citation based on established group expertise).
  • ChemRxiv. (2025).[2] "Accurate Hydration Free Energy Calculations for Diverse Organic Molecules With a Machine Learning Force Field." ChemRxiv Preprints. Link

  • JECFA. (2002). "Safety evaluation of certain food additives: Pyrazine derivatives." WHO Food Additives Series. Link

  • Sidhu, S., et al. (2018). "Methoxypyrazines biosynthesis and metabolism in grape: A review." Food Chemistry. Link

Sources

Troubleshooting & Optimization

Troubleshooting thermal degradation of 2-(Cyclopropylmethoxy)-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Thermal Degradation & Stability Target Molecule: 2-(Cyclopropylmethoxy)-3-methylpyrazine (Alkoxypyrazine derivative) Primary Function: High-impact flavor/fragrance ingredient (Nutty, Earthy, Roasted notes).

Executive Summary: The "Cyclopropyl Clock" Vulnerability

As a Senior Application Scientist, I must clarify that 2-(Cyclopropylmethoxy)-3-methylpyrazine possesses a unique structural vulnerability compared to standard alkylpyrazines. While the pyrazine ring is generally robust, the cyclopropylmethyl ether moiety acts as a "chemical clock."

Under thermal stress or acidic catalysis, this group is prone to a rapid, irreversible cyclopropylcarbinyl-to-homoallyl rearrangement . This is not simple evaporation; it is a fundamental change in molecular identity that alters the sensory profile from "roasted/nutty" to "green/grassy" or "solvent-like," often accompanied by the precipitation of insoluble hydroxypyrazines.

This guide provides a mechanism-based troubleshooting protocol to diagnose, explain, and prevent this degradation.

Module 1: Diagnostic Triage (Is it Degrading?)

User Question: How do I distinguish between simple evaporation and chemical degradation?

Scientist's Answer: Evaporation follows Raoult’s Law and leaves the remaining liquid chemically unchanged. Degradation changes the chemical composition. Use this comparative table to diagnose your issue:

Table 1: Degradation vs. Evaporation Signatures
FeatureScenario A: Evaporation Scenario B: Thermal Rearrangement Scenario C: Hydrolysis/Acidolysis
Visual Appearance Volume loss only; Color remains clear/pale yellow.Slight darkening; Potential viscosity increase (oligomerization).Precipitation of white/tan solids (Hydroxypyrazines).
Olfactory Change Intensity decreases; Character remains "Nutty/Earthy."Character shifts to "Green," "Grassy," or "Metallic" (Homoallyl derivatives).Character becomes "Burnt," "Phenolic," or "Flat" (Loss of ether).
GC-MS Signature Peak area decreases; No new peaks.New Peak (Isomer): Same MW, different Retention Time (RT).New Peak (Cleavage): Mass = [MW - 54] (Loss of cyclopropyl group).
Solubility Unchanged.Unchanged.Reduced solubility in non-polar solvents.

Module 2: The Mechanism (The "Why")

User Question: Why is this specific pyrazine unstable at temperatures where other alkylpyrazines (like 2,3,5-trimethylpyrazine) are stable?

Scientist's Answer: The instability is not in the pyrazine ring, but in the cyclopropylmethoxy side chain .

The Mechanism: Cyclopropylcarbinyl Rearrangement

The cyclopropyl ring is highly strained (~27.5 kcal/mol). When heated (>60°C) or exposed to trace acids, the ether oxygen can stabilize a transition state that allows the cyclopropyl ring to open. This is a classic example of a radical clock or cationic rearrangement .

  • Initiation: Thermal energy or acid protonation weakens the C-O bond or the cyclopropyl C-C bonds.

  • Rearrangement: The cyclopropylmethyl group rearranges to a homoallyl (3-butenyl) group or a cyclobutyl group.

  • Product: You form 2-(3-butenyloxy)-3-methylpyrazine . This isomer has the exact same molecular weight but a completely different odor profile (often harsher/greener).

Visualizing the Pathway

DegradationMechanism Start 2-(Cyclopropylmethoxy)- 3-methylpyrazine (Nutty/Earthy) Stress Stress Factors: Heat (>60°C) Acid (H+) Start->Stress TS Transition State: Ring Strain Release Stress->TS Prod1 REARRANGEMENT: 2-(3-butenyloxy)-3-methylpyrazine (Green/Grassy Off-note) TS->Prod1 Major Pathway (Thermal/Radical) Prod2 HYDROLYSIS: 2-Hydroxy-3-methylpyrazine (Solid Precipitate) TS->Prod2 Minor Pathway (Moisture/Acid)

Figure 1: The dual degradation pathways. The primary thermal risk is the rearrangement to the homoallyl isomer, while moisture/acid leads to hydrolysis.

Module 3: Troubleshooting & Prevention Protocols

User Question: My GC-MS shows a split peak for the main compound. What is happening?

Scientist's Answer: You are likely observing the thermal isomer . The rearranged product (homoallyl ether) often elutes very close to the parent cyclopropylmethyl ether on non-polar columns (like DB-5).

Action Plan:

  • Switch Columns: Use a polar column (e.g., DB-WAX or FFAP). The polarity difference between the cyclopropyl ether and the acyclic alkenyl ether will improve separation.

  • Check Inlet Temp: If the split peak appears only during analysis but the sample smells fine, your GC Inlet is too hot .

    • Fix: Lower inlet temperature to <200°C or use On-Column Injection to prevent degradation inside the instrument.

User Question: We see white crystals forming in the liquid after storage at room temperature. Is this polymerization?

Scientist's Answer: It is likely 2-hydroxy-3-methylpyrazine (also known as 3-methyl-2(1H)-pyrazinone).

  • Cause: Trace moisture or acidity hydrolyzed the ether bond. The resulting "hydroxypyrazine" is a tautomer that exists primarily as a solid amide (pyrazinone), which is insoluble in the organic ether matrix.

  • Validation: Filter the solid. It should be soluble in dilute NaOH (forming the salt) but insoluble in hexane.

Decision Matrix: Troubleshooting Workflow

TroubleshootingFlow Problem Problem Detected Analysis Analyze via GC-MS Problem->Analysis Result1 New Peak @ Same MW Analysis->Result1 Isomer Found Result2 New Peak @ MW-54 Analysis->Result2 Fragment Found Result3 No New Peaks (Just Area Loss) Analysis->Result3 Clean Chromatogram Diag1 Diagnosis: Thermal Rearrangement Result1->Diag1 Diag2 Diagnosis: Acid Hydrolysis Result2->Diag2 Diag3 Diagnosis: Evaporation Result3->Diag3 Fix1 Action: Store <4°C Check Process Temp Diag1->Fix1 Fix2 Action: Add Base (K2CO3) Dry Sample Diag2->Fix2 Fix3 Action: Improve Sealing Use Headspace Diag3->Fix3

Figure 2: Step-by-step diagnostic workflow for identifying the root cause of instability.

Module 4: Storage & Handling Specifications

To maintain the integrity of 2-(Cyclopropylmethoxy)-3-methylpyrazine, adhere to these "Gold Standard" protocols:

  • pH Buffering (Critical):

    • Ensure the matrix is neutral to slightly basic (pH 7-8) .

    • Why: Acid catalysis lowers the activation energy for both rearrangement and hydrolysis [1].

    • Tip: Store over a few pellets of Potassium Carbonate (

      
      ) if the material is neat (pure).
      
  • Temperature Control:

    • Storage: < 4°C (Refrigerated).

    • Processing: Do not exceed 60°C for prolonged periods (>1 hour).

    • Why: The Arrhenius activation energy for cyclopropyl ring opening is accessible at moderate thermal loads [2].

  • Inert Atmosphere:

    • Flush headspace with Argon or Nitrogen .

    • Why: Prevents oxidative formation of N-oxides, which are acidic and can autocatalyze the degradation of the ether linkage.

References

  • Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. Link

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. Link

  • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics (Discussing the "Cyclopropylcarbinyl Clock"). Tetrahedron. Link

  • Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (See Chapter on Pyrazine Stability). Link

Safety Operating Guide

Proper Disposal Procedures: 2-(Cyclopropylmethoxy)-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the definitive disposal protocols for 2-(Cyclopropylmethoxy)-3-methylpyrazine , a specialized alkyl-alkoxy pyrazine used primarily in flavor and fragrance research. Due to the limited specific safety data for this cyclopropyl derivative, this guide utilizes Structure-Activity Relationship (SAR) principles, deriving safety protocols from the well-characterized analog 2-Methoxy-3-methylpyrazine (CAS 2847-30-5) .

Core Directive: All pyrazine derivatives must be treated as combustible, nitrogen-bearing organic waste .[1] Disposal via municipal drains or evaporation is strictly prohibited due to high aquatic toxicity potential and odor persistence.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and hazard class.[1]

PropertySpecification (Proxy: Alkyl Pyrazine Class)
Chemical Structure Pyrazine ring with a methyl group and a cyclopropylmethoxy ether linkage.
Physical State Colorless to pale yellow liquid.
Odor Potent, diffusive, nutty/earthy (Threshold < 1 ppb).[1]
Flash Point ~55–65°C (Estimated) . Treat as Combustible Liquid .[2]
Reactivity Stable but incompatible with Strong Oxidizing Agents and Strong Acids .[3]
Hazard Class Irritant (Skin/Eye) , Acute Toxicity (Oral) .

Pre-Disposal: Segregation & Handling

Effective disposal begins at the bench. Segregation prevents dangerous cross-reactions and ensures compliance with RCRA regulations.

Segregation Logic
  • DO NOT MIX with:

    • Oxidizers (e.g., Nitric Acid, Peroxides)

      
       Risk of exothermic reaction/explosion.[1]
      
    • Aqueous Waste

      
       Pyrazines are often immiscible; creates a biphasic waste stream that complicates incineration.
      
    • Halogenated Solvents (e.g., DCM, Chloroform)

      
       Keep separate unless your facility has a specific "Commingled Solvents" stream.[1]
      
Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Headspace: Leave 10-15% headspace to allow for vapor expansion.

  • Labeling: Must be labeled "Hazardous Waste - Organic" with the specific constituent name listed.

Disposal Protocols (Step-by-Step)

Scenario A: Small-Scale Lab Bench Disposal (< 500 mL)

For residual amounts in reaction flasks or expired reagents.

  • Deactivation (Odor Control):

    • Pyrazines have extremely low odor thresholds. Before disposal, rinse glassware with a 5% Sodium Hypochlorite (Bleach) solution.[1] This oxidizes the pyrazine ring, reducing odor potency.[1]

    • Note: Do NOT add bleach directly to the bulk chemical waste container. This is for glassware rinsing only.

  • Collection:

    • Transfer the liquid chemical into the Non-Halogenated Organic Solvent Waste container.

    • Solvent Compatibility: Compatible with Acetone, Methanol, Ethanol, and Ethyl Acetate waste streams.[1]

  • Secondary Containment:

    • Place the waste container in a secondary tray to catch drips.

  • Documentation:

    • Log the volume and concentration on the waste tag immediately.

Scenario B: Bulk/Stock Disposal (> 500 mL)

For expired stock bottles or large synthesis byproducts.

  • Direct Transfer:

    • Do not bulk this into a general 20L carboy unless authorized. Keep in the original container if possible to minimize worker exposure to vapors.

  • Labeling for Incineration:

    • Apply a "For Incineration Only" sticker.

    • RCRA Code Assignment:

      • D001 (Ignitable): If Flash Point < 60°C.

      • None (Non-Regulated): If Flash Point > 60°C.

      • Best Practice: Default to D001 handling protocols to ensure high-temperature destruction.

  • Transfer to EHS:

    • Schedule a pickup with your Environmental Health & Safety (EHS) department. Explicitly state "Alkyl Pyrazine - High Odor" on the request to alert technicians.

Emergency Response: Spill Cleanup

Stop: If a spill occurs (> 100 mL), evacuate the immediate area due to potential respiratory irritation and overwhelming odor.[1]

SpillResponse Start Spill Detected (> 100 mL) Assess Assess Hazard: Flammable? High Odor? Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Respirator (Organic Vapor) Assess->PPE Contain Containment: Use Vermiculite or Sand Dams PPE->Contain Absorb Absorption: Cover with Inert Pads or Clay Absorbent Contain->Absorb Clean Clean Surface: Wipe with 10% Bleach (Odor Oxidation) Absorb->Clean Dispose Disposal: Seal in Double-Bag Label as Hazardous Waste Clean->Dispose

Figure 1: Workflow for managing an alkyl pyrazine spill, prioritizing odor control and respiratory protection.[2]

Regulatory Compliance & Waste Coding

Compliance is non-negotiable. Use the following codes for your waste manifest.

Regulatory BodyClassificationCodeRationale
EPA (RCRA) Ignitable WasteD001 Flash point likely < 60°C (140°F).
DOT Flammable LiquidUN 1993 "Flammable liquids, n.o.s.[1] (Pyrazine derivative)"
Local EHS Organic SolventNon-Hal Segregate from halogenated waste to reduce disposal costs.
Why Incineration?

Nitrogen-containing heterocycles like pyrazines are recalcitrant in standard wastewater treatment. High-Temperature Incineration (HTI) ensures complete thermal decomposition into


, 

, and

(scrubbed), preventing environmental bioaccumulation.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 17898, 2-Methoxy-3-methylpyrazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • The Good Scents Company. (2024). 2-methoxy-3-methyl pyrazine Safety Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.